![molecular formula C16H18N2O3 B4433818 N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4433818.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide, commonly known as DMPEA-NI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA-NI is a derivative of the naturally occurring compound, nicotinamide, and has been synthesized through various methods. In
Mechanism of Action
The exact mechanism of action of DMPEA-NI is not fully understood. However, it is believed to act on multiple targets in the brain, including the cholinergic, serotonergic, and dopaminergic systems. DMPEA-NI has been shown to increase acetylcholine levels in the brain, which may contribute to its neuroprotective effects. DMPEA-NI has also been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
DMPEA-NI has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. DMPEA-NI has also been shown to decrease oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
DMPEA-NI has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. DMPEA-NI has also been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of DMPEA-NI is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of DMPEA-NI. One area of research could focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another area of research could focus on understanding its mechanism of action and identifying its molecular targets in the brain. Additionally, further studies could explore the potential side effects and long-term safety of DMPEA-NI.
Scientific Research Applications
DMPEA-NI has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Research has shown that DMPEA-NI has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. DMPEA-NI has also been shown to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(18-16(19)12-5-4-8-17-10-12)14-9-13(20-2)6-7-15(14)21-3/h4-11H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFQTXZQPPKBPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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